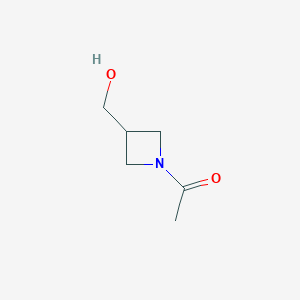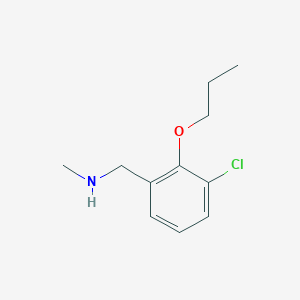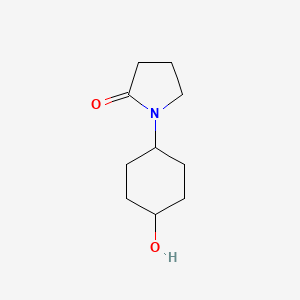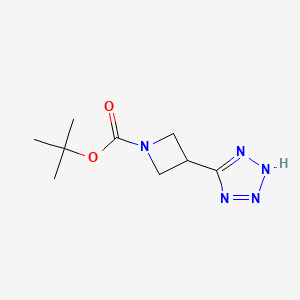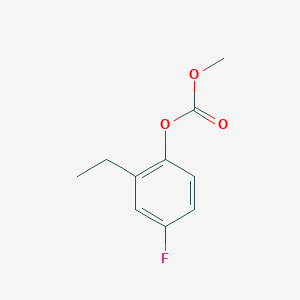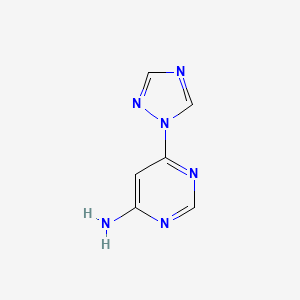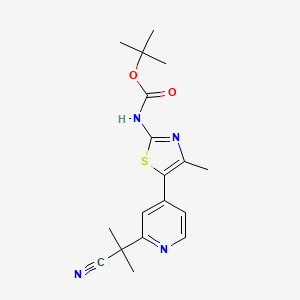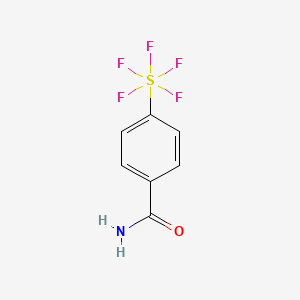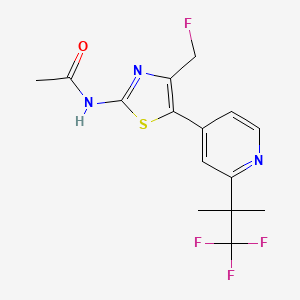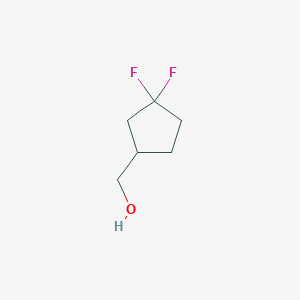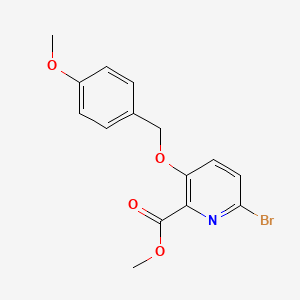
Methyl 6-bromo-3-(4-methoxybenzyloxy)picolinate
説明
Molecular Structure Analysis
The molecular structure of Methyl 6-bromo-3-(4-methoxybenzyloxy)picolinate consists of a pyridine ring with a bromine atom at the 6-position and a methoxybenzyloxy group at the 3-position. The ester linkage between the pyridine ring and the methoxybenzyloxy group contributes to its stability and reactivity. Crystallographic studies reveal the presence of distinct rotomers in the lattice, which may impact its photoactivity in solution and crystalline state .
科学的研究の応用
Antioxidant Activity
Methyl 6-bromo-3-(4-methoxybenzyloxy)picolinate and related compounds have demonstrated potent antioxidant activities. These compounds, often derived from marine sources such as the red alga Rhodomela confervoides, exhibit strong radical scavenging activities. This is evident in their efficacy against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals, suggesting their potential as natural antioxidants in food or pharmaceutical applications (Li et al., 2012).
Synthesis and Chemical Properties
Research into the synthesis and reaction properties of compounds similar to methyl 6-bromo-3-(4-methoxybenzyloxy)picolinate has been ongoing. For instance, studies have explored the cyclisation reactions of related compounds, leading to the synthesis of various derivatives with potential applications in drug discovery (Kametani & Ogasawara, 1967).
Cellular Antioxidant Effect
Bromophenol derivatives, akin to methyl 6-bromo-3-(4-methoxybenzyloxy)picolinate, have demonstrated cellular antioxidant effects. These findings are crucial in understanding the potential therapeutic applications of these compounds in protecting cells from oxidative stress (Olsen et al., 2013).
Anticancer Potential
Several bromophenol derivatives have shown anticancer activities. This includes the inhibition of cell viability and the induction of apoptosis in cancer cells, indicating the potential of these compounds in cancer treatment (Dong et al., 2022).
特性
IUPAC Name |
methyl 6-bromo-3-[(4-methoxyphenyl)methoxy]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4/c1-19-11-5-3-10(4-6-11)9-21-12-7-8-13(16)17-14(12)15(18)20-2/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFCDCKSZLNMHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(N=C(C=C2)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-3-(4-methoxybenzyloxy)picolinate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]-](/img/structure/B1397792.png)
![tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B1397793.png)
